5-Norbornene-2,2-dimethanol

Beschreibung

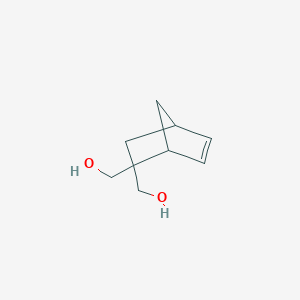

Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-5-9(6-11)4-7-1-2-8(9)3-7/h1-2,7-8,10-11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHXMENPUICESR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884330 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2,2-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6707-12-6 | |

| Record name | Bicyclo(2.2.1)hept-5-ene-2,2-dimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006707126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2,2-dimethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2,2-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Di(hydroxymethyl)bicyclo[2.2.1]heptene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Norbornene-2,2-dimethanol via Diels-Alder Reaction

Foreword: The Strategic Value of a Functionalized Bicyclic Monomer

In the landscape of advanced materials and polymer chemistry, precision at the molecular level dictates macroscopic properties. 5-Norbornene-2,2-dimethanol (NDM) stands out as a pivotal building block, ingeniously combining the high ring-strain reactivity of the norbornene moiety with the versatile synthetic handle of two primary hydroxyl groups. This unique structure makes it a highly sought-after monomer for creating complex polymer architectures through techniques like Ring-Opening Metathesis Polymerization (ROMP).[1][2] The resulting polymers exhibit desirable characteristics such as high thermal stability and optical transparency, positioning them for use in cutting-edge applications from electronics to advanced coatings.[1][3] This guide provides a comprehensive, field-proven methodology for the synthesis of NDM, grounded in the principles of the robust and elegant Diels-Alder reaction.

The [4+2] Cycloaddition: A Theoretical Cornerstone

The synthesis of the norbornene skeleton is a classic application of the Diels-Alder reaction, a Nobel Prize-winning transformation that forms a six-membered ring from a conjugated diene and an alkene (the dienophile).[4] This reaction is a pericyclic, concerted process, meaning bond formation and breaking occur in a single, cyclic transition state without intermediates.[4][5]

The Reactants: Diene and Dienophile

-

The Diene: Cyclopentadiene (CPD) For this synthesis, the diene is cyclopentadiene. A critical consideration is that CPD readily dimerizes at room temperature via a self-Diels-Alder reaction to form dicyclopentadiene (DCPD).[6] Therefore, monomeric CPD must be freshly generated immediately before use by a retro-Diels-Alder reaction, which involves heating the stable DCPD dimer.[7][8] The five-membered ring of CPD is permanently locked in the s-cis conformation, making it exceptionally reactive in Diels-Alder reactions.[5]

-

The Dienophile: 2-Methylene-1,3-propanediol The dienophile required to yield the target molecule is 2-methylene-1,3-propanediol. This molecule provides the alkene for the cycloaddition and carries the two hydroxymethyl groups that will become the 2,2-dimethanol functionality on the norbornene scaffold.

Reaction Mechanism and Stereoselectivity

The reaction proceeds by the [4πs + 2πs] cycloaddition, where the four pi electrons of the diene and the two pi electrons of the dienophile interact to form two new sigma bonds, resulting in the bicyclic norbornene structure.

Caption: Diels-Alder reaction mechanism for NDM synthesis.

While the Diels-Alder reaction is famous for its endo/exo stereoselectivity, the 2,2-disubstitution pattern of the dienophile in this specific synthesis renders the concept of endo or exo placement of these substituents moot. However, the overall stereochemical principles of the reaction, which favor specific transition states, remain a key aspect of its utility.[9] The reaction is generally under kinetic control at lower temperatures, while higher temperatures can make the reaction reversible, favoring the more thermodynamically stable product.[6]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, where successful completion of each stage provides the necessary foundation for the next. Strict adherence to anhydrous conditions and inert atmosphere is recommended where noted to prevent side reactions.

Workflow Overview

Caption: Overall workflow for NDM synthesis.

Part A: Preparation of Cyclopentadiene Monomer

Causality: The retro-Diels-Alder cracking of DCPD is an equilibrium process.[6] To isolate the volatile CPD monomer, the reaction is performed in a fractional distillation setup. This allows the lower-boiling CPD (~41°C) to be distilled away as it forms, driving the equilibrium toward the monomer.

Protocol:

-

Assemble a fractional distillation apparatus with a short Vigreux column. The receiving flask must be chilled in an ice bath (0°C) to prevent the collected CPD from re-dimerizing.

-

Charge the distillation flask with dicyclopentadiene (DCPD).

-

Heat the distillation flask using a heating mantle to approximately 170-180°C.

-

Collect the cyclopentadiene distillate, ensuring its temperature does not exceed 45°C.

-

The freshly distilled CPD is a colorless liquid and must be used immediately in the next step.

Part B: The [4+2] Cycloaddition Reaction

Causality: The reaction is typically exothermic. Adding the highly reactive CPD slowly to the dienophile solution at a reduced temperature (0°C) helps to control the reaction rate and dissipate heat, minimizing the formation of polymer byproducts. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylene-1,3-propanediol in a suitable solvent like dichloromethane (DCM) or diethyl ether.

-

Cool the flask to 0°C using an ice bath.

-

Slowly add the freshly prepared cyclopentadiene dropwise to the stirred dienophile solution over 30-45 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Continue stirring at room temperature for 12-18 hours to ensure the reaction is complete. Monitor progress using Thin Layer Chromatography (TLC).

Part C: Workup and Purification

Causality: The workup procedure is designed to remove any unreacted starting materials and solvent. Since the product is a diol, it has moderate polarity. Recrystallization is an effective method for purifying solid compounds.[10] The choice of solvent system (e.g., ethyl acetate/hexanes) is critical; the ideal solvent will dissolve the compound when hot but not when cold, leaving impurities behind in the mother liquor.

Protocol:

-

Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude oil or solid in a suitable solvent like ethyl acetate.

-

Wash the organic solution sequentially with water and then with brine. The brine wash helps to remove residual water from the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate again via rotary evaporation.

-

Purify the resulting solid by recrystallization. A common solvent system is a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the white crystalline product by vacuum filtration and dry under vacuum.

Product Characterization and Data

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 6707-12-6 | [10] |

| Molecular Formula | C₉H₁₄O₂ | [10] |

| Molecular Weight | 154.21 g/mol | [10] |

| Appearance | White crystalline solid | - |

| Melting Point | 111-113 °C | [10] |

Spectroscopic Data (Expected)

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule.

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | Signals expected for vinyl protons (~6.0-6.2 ppm), bridgehead protons (~2.8-3.0 ppm), methylene bridge proton (~1.4 ppm), and protons on the carbon backbone and hydroxymethyl groups. The two -CH₂OH groups will appear as distinct signals due to the molecule's stereochemistry. |

| ¹³C NMR (CDCl₃) | Signals expected for alkene carbons (~135-138 ppm), carbons bearing the hydroxyl groups, bridgehead carbons, and the methylene bridge carbon. |

| IR (KBr) | Strong, broad absorption for O-H stretch (~3300 cm⁻¹), C-H stretches for sp² and sp³ carbons (~3050 cm⁻¹ and ~2950 cm⁻¹ respectively), a C=C stretch (~1570 cm⁻¹), and a C-O stretch (~1050 cm⁻¹). |

Troubleshooting and Field Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete cracking of DCPD. 2. Re-dimerization of CPD before reaction. 3. Reaction equilibrium not driven to product. | 1. Ensure cracking temperature is sufficient and distillation is efficient. 2. Use CPD immediately after distillation and keep it cold. 3. Increase reaction time or consider a slight excess of one reactant. |

| Product Contamination | 1. Residual DCPD or CPD dimer. 2. Polymer byproducts. 3. Solvent impurities. | 1. Improve the fractional distillation of CPD. 2. Maintain controlled temperature during CPD addition. 3. Ensure thorough workup and use high-purity solvents for recrystallization. |

| Difficulty in Crystallization | 1. Product is oily or impure. 2. Incorrect recrystallization solvent system. | 1. Attempt purification by column chromatography first. 2. Systematically screen different solvent pairs (e.g., DCM/hexanes, acetone/water). Scratching the inside of the flask can help induce nucleation. |

Conclusion

The Diels-Alder synthesis of this compound is a robust and reliable method for producing a high-value monomer. By understanding the causality behind each step—from the in-situ generation of the highly reactive cyclopentadiene to the controlled cycloaddition and final purification—researchers can consistently obtain high-purity material. This monomer serves as a versatile platform for the development of next-generation polymers and advanced materials, where precise control over molecular architecture translates directly to innovation and performance.

References

-

Labidi, A., & Yacin-Ali, A. (2023). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. Cambridge: Cambridge Open Engage. Available from: [Link]

-

Wikipedia contributors. (2024). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Filyakova, T. I., et al. (2022). Chiral Polymers from Norbornenes Based on Renewable Chemical Feedstocks. MDPI. Available from: [Link]

-

Ashenhurst, J. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. Available from: [Link]

-

Labidi, A., & Yacin-Ali, A. (2023). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction. ChemRxiv. Available from: [Link]

-

G práctico de Química Orgánica II. (n.d.). Diels–Alder Cycloaddition Reactions. Encyclopedia MDPI. Available from: [Link]

-

ResearchGate. Synthesis of Norbornene Derivatives by Diels‐Alder Cycloaddition and Subsequent Copolymerization with Maleic Anhydride. Available from: [Link]

-

Filyakova, T. I., et al. (2022). Chiral Polymers from Norbornenes Based on Renewable Chemical Feedstocks. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Norbornene as Key for a Possible Efficient Chemical Recycling in Structures Based on Ethylene. Available from: [Link]

-

ResearchGate. Alternate Preparation of Norbornene and Dimethanooctahydronaphthalene via Diels–Alder Reaction: Process Simulation and Experimental Verification. Available from: [Link]

-

Total Organic Chemistry. (2021). Diels-Alder Reaction | Organic Chemistry Lessons. YouTube. Available from: [Link]

-

Kloskowski, A., et al. (2023). Understanding the Molecular Mechanism of Thermal and LA-Catalysed Diels–Alder Reactions between Cyclopentadiene and Isopropyl 3-Nitroprop-2-Enate. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Process for preparing 5-ethylidene-2-norbornene.

-

ResearchGate. Approaches to the synthesis of Si-containing norbornenes: Diels–Alder.... Available from: [Link]

-

ResearchGate. Synthesis of 5-vinyl-2-norbornene through Diels–Alder reaction of cyclopentadiene with 1,3-butadiene in supercritical carbon dioxide. Available from: [Link]

-

ScienceDirect. One-pot synthesis of 5-norbornene-2,3-dicarboxylic anhydride with high exo/endo ratio in a microreactor under high temperature. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. (2009). Synthesis and Diels–Alder cycloaddition reaction of norbornadiene and benzonorbornadiene dimers. National Center for Biotechnology Information. Available from: [Link]

-

Research Scientific. This compound, 98%. Available from: [Link]

-

Esdchem. 5-Norbornene-2,2-dimethanol. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Chiral Polymers from Norbornenes Based on Renewable Chemical Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. www2.latech.edu [www2.latech.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound 98 6707-12-6 [sigmaaldrich.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Norbornene-2,2-dimethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Norbornene-2,2-dimethanol is a valuable bifunctional molecule utilized in polymer chemistry and as a building block in the synthesis of more complex molecular architectures. Its rigid bicyclic norbornene framework provides a defined stereochemical scaffold, while the two primary hydroxyl groups offer points for further functionalization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the chemical environment of each nucleus within the molecule.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, the following numbering scheme is adopted for the this compound molecule.

A Senior Application Scientist's Guide to the FT-IR Spectrum of 5-Norbornene-2,2-dimethanol

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Norbornene-2,2-dimethanol. Moving beyond a simple recitation of peaks, this document elucidates the causal relationships between molecular structure and spectral features, outlines a robust protocol for data acquisition, and offers a detailed interpretation grounded in established spectroscopic principles.

Introduction: The Role of FT-IR in Structural Elucidation

This compound (C₉H₁₄O₂) is a bicyclic alcohol containing a strained carbon-carbon double bond within its norbornene framework and two primary hydroxyl groups.[1] This unique combination of functional groups makes it a valuable building block in polymer chemistry and organic synthesis.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the characterization of such molecules.[2] It operates by measuring the absorption of infrared radiation by a sample, which induces vibrations in molecular bonds.[3][4] The specific frequencies at which a molecule absorbs light are directly related to the types of chemical bonds and functional groups present, creating a unique spectral "fingerprint."[3][4] For a molecule like this compound, FT-IR provides a rapid and non-destructive method to confirm the presence of its key hydroxyl (O-H) and alkene (C=C) functionalities, as well as its underlying aliphatic (C-H) structure.

PART 1: The Molecular Blueprint - Relating Structure to Vibrational Modes

The FT-IR spectrum of this compound is dictated by the vibrational modes of its constituent functional groups. Before analyzing the spectrum, it is crucial to identify these groups and predict their characteristic absorption regions.

-

Hydroxyl Groups (O-H): The two primary alcohol groups are the most prominent features. The O-H stretching vibration is highly sensitive to hydrogen bonding.

-

Norbornene Alkene Group (C=C and =C-H): The endocyclic double bond is a key structural feature. Its stretching vibration (C=C) and the stretching of the attached vinylic hydrogens (=C-H) are expected.

-

Aliphatic Framework (C-H and C-C): The saturated bicyclic ring system gives rise to numerous C-H stretching and bending vibrations.

-

Carbon-Oxygen Bonds (C-O): The single bonds connecting the hydroxyl groups to the carbon framework also produce a characteristic stretching vibration.

The following diagram illustrates the relationship between the molecular structure and the key vibrational modes that are analyzed in an FT-IR spectrum.

Caption: A validated workflow for FT-IR spectral acquisition.

Conclusion

FT-IR spectroscopy provides a definitive and information-rich method for the structural confirmation of this compound. By following a robust experimental protocol, one can obtain a high-quality spectrum. The key diagnostic peaks—the broad O-H stretch (~3350 cm⁻¹), the distinct sp² C-H stretch (~3060 cm⁻¹), the strong sp³ C-H stretches (~2950 cm⁻¹), and the prominent C-O stretch (~1040 cm⁻¹)—collectively serve as an unambiguous fingerprint, verifying the presence of all critical functional groups and confirming the molecule's identity. This analytical approach is fundamental for quality control, reaction monitoring, and materials characterization in any research or development setting.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

Sources

Mass Spectrometry of 5-Norbornene-2,2-dimethanol: An In-Depth Technical Guide

Introduction

5-Norbornene-2,2-dimethanol is a bicyclic diol with a rigid norbornene framework, a structure of significant interest in polymer chemistry and materials science. Its unique stereochemistry and the presence of two primary alcohol functionalities make it a valuable monomer for the synthesis of specialty polymers with tailored properties, such as high thermal stability and specific optical characteristics. Accurate and detailed molecular characterization is paramount for ensuring the purity of the monomer and understanding its behavior in polymerization reactions.

Mass spectrometry is an indispensable analytical technique for the structural elucidation and purity assessment of organic molecules like this compound. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, with a focus on interpreting its fragmentation patterns under electron ionization. As a self-validating system, the principles and methodologies described herein will enable researchers, scientists, and drug development professionals to confidently identify and characterize this and similar norbornene derivatives.

Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice. The gas chromatograph separates the analyte from any impurities, and the mass spectrometer provides detailed structural information.

Ionization Technique: Electron Ionization (EI)

Electron Ionization (EI) is the most common ionization method used in GC-MS. In EI, the analyte molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M•+) and subsequent fragmentation.[1] This "hard" ionization technique produces a reproducible fragmentation pattern that serves as a molecular fingerprint, allowing for confident identification through library matching and de novo interpretation.

While softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) could also be employed to enhance the abundance of the molecular ion, EI provides the rich structural information necessary for a detailed analysis of the molecule's fragmentation pathways.

Predicted Electron Ionization Fragmentation of this compound

The mass spectrum of this compound is predicted to be characterized by several key fragmentation pathways, driven by the presence of the hydroxyl groups, the strained bicyclic system, and the double bond. The molecular formula of this compound is C9H14O2, with a molecular weight of 154.21 g/mol .[2]

1. The Molecular Ion (M•+)

The molecular ion peak at m/z 154 is expected to be observed, although it may be of low intensity due to the extensive fragmentation typical of alcohols.[3]

2. Key Fragmentation Pathways

The fragmentation of this compound is expected to proceed through several characteristic reactions for cyclic alcohols and norbornene systems:[3][4]

-

Loss of Water (M-18): A common fragmentation for alcohols is the elimination of a water molecule, which would result in a peak at m/z 136.[5]

-

Alpha-Cleavage: The cleavage of the C-C bond adjacent to the oxygen atom is a dominant pathway for alcohols.[5] For this compound, this would involve the loss of a hydroxymethyl radical (•CH2OH), leading to a fragment at m/z 123.

-

Retro-Diels-Alder (rDA) Reaction: The norbornene moiety is known to undergo a characteristic retro-Diels-Alder reaction, breaking the molecule into a diene and a dienophile.[6] In this case, it would lead to the loss of cyclopentadiene (C5H6, 66 Da), resulting in a fragment at m/z 88.

-

Loss of Formaldehyde (CH2O): The elimination of a neutral formaldehyde molecule (30 Da) from the molecular ion or subsequent fragments is another plausible pathway, which would yield a fragment at m/z 124.

Comparison with 5-Norbornene-2-methanol

The NIST WebBook provides the electron ionization mass spectrum of the closely related compound 5-Norbornene-2-methanol (C8H12O, MW 124.18).[7] Its spectrum shows a prominent peak at m/z 66, corresponding to the cyclopentadiene fragment from a retro-Diels-Alder reaction. Other significant peaks include those resulting from the loss of water and the hydroxymethyl group. This spectrum serves as a strong basis for predicting the fragmentation of this compound.

Predicted Mass Spectrum Data

| m/z | Proposed Fragment | Fragmentation Pathway | Predicted Intensity |

| 154 | [C9H14O2]•+ | Molecular Ion | Low |

| 136 | [C9H12O]•+ | [M - H2O]•+ | Moderate |

| 123 | [C8H11O]+ | [M - •CH2OH]+ | Moderate to High |

| 88 | [C4H8O2]•+ | Retro-Diels-Alder product | Moderate |

| 66 | [C5H6]•+ | Cyclopentadiene radical cation | High |

Experimental Protocol: GC-MS Analysis

This protocol outlines the steps for acquiring the mass spectrum of this compound.

1. Sample Preparation

-

Dissolve approximately 1 mg of this compound in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.

-

Vortex the solution to ensure complete dissolution.

2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

MS Ion Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

3. Data Acquisition and Analysis

-

Acquire the data using the instrument's software.

-

Integrate the chromatographic peak corresponding to this compound.

-

Analyze the mass spectrum of the peak and compare it to the predicted fragmentation pattern and a reference library (e.g., NIST).

Visualization of Fragmentation Pathways

The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.

Caption: Predicted EI fragmentation of this compound.

Conclusion

The mass spectrometric analysis of this compound, particularly through GC-MS with electron ionization, provides a wealth of structural information. By understanding the characteristic fragmentation pathways, including the loss of water, alpha-cleavage, and the retro-Diels-Alder reaction, researchers can confidently identify this important monomer and assess its purity. The predictive approach outlined in this guide, supported by data from analogous compounds, offers a robust framework for the interpretation of its mass spectrum, ensuring the scientific integrity of its characterization in various research and development applications.

References

- Yurawecz, M. P., & Roach, J. A. G. (1978). Gas-Liquid Chromatographic Determination of Chlorinated Norbornene Derivatives in Fish.

-

National Institute of Standards and Technology. (n.d.). 5-Norbornene-2-methanol. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Norbornene-2-methanol. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Norbornene-2-methanol. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Ethylidene-2-norbornene, trans. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound, 98%. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Ethylidene-2-norbornene. In NIST Chemistry WebBook. Retrieved from [Link]

- Kwart, H., & Blazer, T. A. (1970). Analysis of mass spectral fragmentation patterns in various bicyclic alcohols. The Journal of Organic Chemistry, 35(8), 2726–2730.

- Turecek, F., & Hanus, V. (1984). Retro-Diels-Alder reaction in mass spectrometry. Mass Spectrometry Reviews, 3(1), 85-152.

-

Whitman College. (n.d.). GCMS Section 6.10. Retrieved from [Link]

- Royal Society of Chemistry. (2019). Norbornene polymerization and copolymerization with 1-alkenes by neutral palladium complexes bearing aryloxide imidazolin-2-imi. RSC Advances, 9(1), 1-10.

-

Compound Interest. (2017). An Introduction to Mass Spectrometry: Electron Ionisation. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Dimethyl-5-norbornene-2,3-dicarboxylate. In NIST Chemistry WebBook. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

- Mdleleni, M. M., et al. (2022). Chiral Polymers from Norbornenes Based on Renewable Chemical Feedstocks. Polymers, 14(24), 5485.

- Bielawski, C. W., Benitez, D., Morita, T., & Grubbs, R. H. (2001). Synthesis of End-Functionalized Poly(norbornene)s via Ring-Opening Metathesis Polymerization. Macromolecules, 34(25), 8610–8618.

-

ResearchGate. (n.d.). 2D NMR characterisation of 5-norbornene-2-nonaneacidethylester and 5-norbornene-2-hexane. Retrieved from [Link]

- Grupe, M., et al. (2014). Clarification of stereochemistry aspects for N-hydroxy-5-norbornene-2,3-dicarboximide derivatives and elucidation of them by EXSY-NMR and X-ray analysis. Journal of Molecular Structure, 1074, 344-352.

-

Pharmacognosy Magazine. (2020). Gas Chromatography Coupled with Mass Spectrometry for the Rapid Characterization and Screening of Volatile Oil of Euphorbia fischeriana. Retrieved from [Link]

-

Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. This compound, 98% | C9H14O2 | CID 40784820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GCMS Section 6.10 [people.whitman.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 7. 5-Norbornene-2-methanol [webbook.nist.gov]

A Comprehensive Technical Guide to the Physical Properties of 5-Norbornene-2,2-dimethanol

For Researchers, Scientists, and Drug Development Professionals

Foreword

5-Norbornene-2,2-dimethanol, a bifunctional cycloaliphatic diol, serves as a critical building block in polymer and materials science. Its rigid, bicyclic structure imparts unique thermal and mechanical properties to resulting polymers, making it a monomer of significant interest. A thorough understanding of its fundamental physical properties, namely its melting point and solubility, is paramount for its effective handling, reaction optimization, and application development. This guide provides a detailed examination of these characteristics, grounded in available data and theoretical principles, to support researchers and professionals in the field.

Core Molecular Structure and Identifying Information

This compound is characterized by a bicyclo[2.2.1]heptene (norbornene) backbone with two hydroxymethyl groups attached to the C2 position. This structure results in a unique combination of a strained, reactive double bond and primary alcohol functionalities.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | NDM, Bicyclo[2.2.1]hept-5-ene-2,2-dimethanol, 2,2-Bis(hydroxymethyl)-5-norbornene |

| CAS Number | 6707-12-6[1] |

| Molecular Formula | C₉H₁₄O₂[1][2] |

| Molecular Weight | 154.21 g/mol [1][2] |

Melting Point: A Key Thermal Characteristic

The melting point of a solid is a fundamental physical property that provides insight into the purity of the compound and the strength of its crystal lattice. For this compound, this transition from a solid to a liquid state is a critical parameter for various applications, including melt processing of polymers.

Experimentally Determined Melting Point

Multiple sources consistently report the melting point of this compound to be in a narrow range, indicating a well-defined crystalline structure.

| Parameter | Value (°C) | Source |

| Melting Point | 111-113 | Sigma-Aldrich[1] |

| Melting Point | 111-115 | Tokyo Chemical Industry Co., Ltd.[3] |

The slight variation in the reported ranges can be attributed to differences in the purity of the samples and the specific analytical techniques employed for determination.

Causality Behind Experimental Choices for Melting Point Determination

The determination of a melting point is a standard procedure in chemical analysis. The choice of method often depends on the required accuracy and the amount of substance available.

-

Capillary Melting Point Apparatus: This is the most common and straightforward method. A small amount of the powdered solid is packed into a capillary tube and heated in a calibrated apparatus. The temperature range over which the substance melts is observed. The narrow range reported for this compound suggests this method provides reliable data for this compound.

-

Differential Scanning Calorimetry (DSC): For more precise measurements, DSC can be employed. This technique measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. The melting point is determined as the onset or peak of the endothermic melting transition. DSC provides not only the melting point but also the enthalpy of fusion, offering deeper insights into the thermodynamics of the phase transition.

The following diagram illustrates the general workflow for determining the melting point of a solid compound like this compound.

Sources

Chemical structure and IUPAC name of 5-Norbornene-2,2-dimethanol

An In-Depth Technical Guide to 5-Norbornene-2,2-dimethanol

This guide provides a comprehensive technical overview of this compound, a versatile bicyclic diol. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's structure, synthesis, properties, and applications, grounding its claims in established scientific literature.

Introduction: The Strategic Value of the Norbornene Scaffold

The bicyclo[2.2.1]heptane, or norbornane, framework is a cornerstone in modern organic chemistry. Its rigid, strained structure imparts unique reactivity and stereochemical control, making it a highly sought-after scaffold in the synthesis of complex molecules. When functionalized, norbornene derivatives serve as critical intermediates for pharmaceuticals, high-performance polymers, and fine chemicals.[1][2] this compound (NDM), featuring a reactive double bond and two primary hydroxyl groups, is a particularly valuable building block, offering multiple avenues for chemical modification and polymerization.

Chemical Identity and Structure

A precise understanding of a molecule's structure is fundamental to exploiting its chemical potential. This section elucidates the structure and nomenclature of this compound.

IUPAC Nomenclature and Chemical Structure

The systematic IUPAC name for this compound is [2-(hydroxymethyl)bicyclo[2.2.1]hept-5-en-2-yl]methanol .[3] It is also commonly referred to as this compound, 2,2-Bis(hydroxymethyl)-5-norbornene, or Bicyclo[2.2.1]hept-5-ene-2,2-dimethanol.[4][5]

The structure consists of a bicyclo[2.2.1]heptene core with two hydroxymethyl (-CH₂OH) groups attached to the C2 position. The numbering of the bicyclic system begins at one of the bridgehead carbons, proceeds around the longer bridge to the second bridgehead carbon, then around the shorter bridge, with the methylene bridge numbered last.

Caption: Chemical structure of this compound.

Key Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are critical.

| Identifier | Value | Source(s) |

| CAS Number | 6707-12-6 | [5] |

| Molecular Formula | C₉H₁₄O₂ | [6] |

| Molecular Weight | 154.21 g/mol | [6] |

| PubChem CID | 40784820, 110917 | [6] |

| MDL Number | MFCD00167595 | [4] |

| InChI Key | DSHXMENPUICESR-UHFFFAOYNA-N | [4] |

Physicochemical Properties

The physical and chemical properties of NDM dictate its handling, storage, and reactivity in various experimental setups.

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 111-113 °C (lit.) or 111.0-115.0 °C | [5] |

| Purity | ≥98.0% (GC) | [4] |

| Storage | Room temperature, recommended in a cool, dark place (<15°C) | [5] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a compelling example of strategic organic synthesis, typically involving a Diels-Alder cycloaddition followed by a functional group transformation.

Synthetic Pathway Overview

The most common route begins with the formation of a norbornene aldehyde, which is then converted to the target diol.

-

Diels-Alder Reaction: Cyclopentadiene reacts with a dienophile like acrolein to form 5-norbornene-2-carboxaldehyde. This [4+2] cycloaddition is a classic method for constructing the norbornene framework.[7][8] The reaction is known for its endo selectivity under kinetic control, although the exo isomer is thermodynamically more stable.[1]

-

Cannizzaro-Type Reaction: The resulting aldehyde undergoes a crossed Cannizzaro-type reaction with formaldehyde (formalin) under basic conditions (e.g., sodium hydroxide). In this process, the norbornene aldehyde, which lacks alpha-protons, is reduced to the corresponding alcohol while formaldehyde is oxidized. The presence of a second equivalent of formaldehyde leads to the formation of the dimethanol product.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures and serves as a reliable method for laboratory-scale synthesis.[3]

Objective: To synthesize this compound from 5-norbornene-2-carboxaldehyde.

Materials:

-

5-Norbornene-2-carboxaldehyde (1.0 eq)

-

Formalin (37% solution in water) (2.5 eq)

-

Sodium hydroxide (NaOH) (1.1 eq)

-

Deionized water

-

Methyl isobutyl ketone (MIBK)

-

Petroleum ether

-

Toluene

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked flask equipped with a stirrer and under a nitrogen atmosphere, prepare a solution of sodium hydroxide in deionized water.

-

To this basic solution, add the formalin. Cool the mixture in a water bath.

-

Add 5-norbornene-2-carboxaldehyde dropwise to the stirred mixture over approximately 25-30 minutes, maintaining the temperature below 30°C.

-

After the addition is complete, continue stirring and heat the reaction mixture to 55°C for 1 hour to ensure the reaction goes to completion.

-

Cool the mixture to room temperature and extract the product with MIBK (e.g., 2 x 50 mL).

-

Wash the combined organic phases with water until neutral, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the residue from a 1:1 mixture of petroleum ether and toluene to obtain pure this compound as colorless crystals.

Trustworthiness: This self-validating protocol includes distinct workup and purification steps. The neutrality of the organic phase post-washing confirms the removal of the basic catalyst, and recrystallization ensures the isolation of a high-purity product, which can be verified by melting point analysis and spectroscopy.

Key Reactions and Applications

The dual functionality of NDM—a strained double bond and two primary hydroxyl groups—makes it a versatile precursor in both polymer science and medicinal chemistry.

Polymer Chemistry

The norbornene moiety is an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP) . This technique, often employing well-defined Grubbs catalysts, allows for the synthesis of polymers with high thermal stability and tunable properties.[7] The hydroxyl groups of NDM can be retained to create functional polymers with hydrophilic characteristics or can be further modified pre- or post-polymerization to introduce other functionalities.

Drug Development and Medicinal Chemistry

The rigid norbornene scaffold is an attractive framework for designing bioactive molecules.[8] It provides a well-defined three-dimensional orientation for appended functional groups, which can be crucial for specific interactions with biological targets like enzyme active sites or receptors.

-

Scaffold for Bioactive Molecules: The diol functionality allows for the attachment of pharmacophores or linkers. For instance, NDM can serve as a core structure to which other molecular fragments are attached, potentially leading to novel therapeutic agents.[2]

-

Linker in Complex Molecules: The hydroxyl groups can be derivatized to form ethers or esters, enabling NDM to act as a rigid linker between two other molecular components, such as in antibody-drug conjugates or proteolysis-targeting chimeras (PROTACs).

Spectroscopic Characterization

Confirmation of the structure and purity of synthesized NDM is typically achieved through standard spectroscopic methods.

-

¹H NMR: The spectrum is expected to show characteristic signals for the vinyl protons of the norbornene double bond (~6 ppm), the bridgehead protons, and the protons of the two hydroxymethyl groups (-CH₂OH), along with the aliphatic protons of the bicyclic core.[9]

-

¹³C NMR: The spectrum will display distinct peaks for the olefinic carbons, the quaternary carbon at C2 bearing the diol, the carbons of the hydroxymethyl groups, and the remaining carbons of the norbornane skeleton.

-

IR Spectroscopy: Key vibrational bands include a strong, broad O-H stretch for the hydroxyl groups (~3300 cm⁻¹), C-H stretches for the sp² and sp³ hybridized carbons, and a C=C stretch for the norbornene double bond (~1570 cm⁻¹).[10]

-

Mass Spectrometry: Analysis will confirm the molecular weight of 154.21 g/mol .[11]

Safety and Handling

As a laboratory chemical, this compound requires appropriate handling to minimize risk.

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[5]

-

P280: Wear protective gloves/eye protection/face protection.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a scientifically significant molecule whose value is derived from its unique combination of a rigid, reactive bicyclic core and versatile diol functionality. Its established synthesis and well-characterized properties make it a reliable building block for advanced applications. For researchers in materials science, it offers a pathway to novel functional polymers via ROMP. For medicinal chemists, it provides a robust and stereochemically defined scaffold for the rational design of new therapeutic agents. This guide has outlined the core technical knowledge required to effectively utilize this compound in a research and development setting.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Norbornene-2,3-dimethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound [Vapor Phase IR]. John Wiley & Sons, Inc. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Retrieved from [Link]

-

MDPI. (2022). Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Reaction mechanism, norbornene and ligand effects, and origins of meta-selectivity of Pd/norbornene-catalyzed C–H activation. Chemical Science. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2,2-di-hydroxymethyl-norborn-5-ene. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments [mdpi.com]

- 3. prepchem.com [prepchem.com]

- 4. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 5. This compound | 6707-12-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound, 98% | C9H14O2 | CID 40784820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 5-Norbornene-2-methanol(95-12-5) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

Methodological & Application

Application Note: Strategic Selection of Grubbs Catalysts for the Ring-Opening Metathesis Polymerization of 5-Norbornene-2,2-dimethanol

Introduction: The Challenge of Functionalized Monomers in ROMP

Ring-Opening Metathesis Polymerization (ROMP) has become a powerful tool for the synthesis of polymers with diverse architectures and functionalities, driven largely by the development of well-defined ruthenium-based Grubbs catalysts.[1][2] These catalysts are known for their remarkable tolerance to a wide array of functional groups and their compatibility with various solvents.[3] The monomer, 5-Norbornene-2,2-dimethanol, presents a unique opportunity to synthesize polymers with pendant hydroxyl groups, which are valuable for post-polymerization modification, drug delivery applications, and creating materials with tailored hydrophilic properties.

However, the presence of two primary alcohol moieties directly on the norbornene scaffold introduces a specific challenge. Protic groups, such as alcohols, can potentially interact with the ruthenium center, leading to catalyst deactivation or undesired side reactions.[4][5][6] Therefore, a judicious selection of the Grubbs catalyst is paramount to achieving a controlled, "living" polymerization, which is characterized by predictable molecular weights, low polydispersity (PDI), and the ability to form block copolymers.[7][8]

This guide provides a comprehensive overview of the Grubbs catalyst family and offers a strategic framework for selecting the optimal catalyst for the successful ROMP of this compound.

The Grubbs Catalyst Family: A Generational Overview

The evolution of Grubbs catalysts has been marked by significant improvements in activity, stability, and functional group tolerance.[2][3] Understanding the key differences between the generations is crucial for catalyst selection.

-

First-Generation Grubbs Catalysts (G1): Characterized by two phosphine ligands (typically tricyclohexylphosphine, PCy₃), G1 catalysts are effective for the ROMP of high-strain cyclic olefins like norbornene.[3] However, they exhibit lower activity compared to later generations and can be more susceptible to degradation by primary alcohols.[5][6] Their initiation rate is often slower than their propagation rate, which can lead to broader molecular weight distributions.

-

Second-Generation Grubbs Catalysts (G2): The key innovation in G2 catalysts was the replacement of one PCy₃ ligand with a more electron-donating N-heterocyclic carbene (NHC) ligand.[3] This modification dramatically increases catalytic activity and enhances thermal stability.[9][10] G2 catalysts are generally more tolerant of functional groups, including alcohols, making them a strong candidate for the polymerization of this compound.

-

Third-Generation Grubbs Catalysts (G3): G3 catalysts, also known as fast-initiating catalysts, replace the remaining phosphine ligand of G2 with two labile pyridine ligands.[1][3] This leads to exceptionally fast initiation rates, often much faster than propagation, which is a hallmark of a true living polymerization.[11][12][13][14] This characteristic allows for the synthesis of polymers with very low PDI and the creation of well-defined block copolymers.[15] Given the potential for catalyst-monomer interaction, the rapid and quantitative initiation of G3 makes it a superior choice for polymerizing challenging, functionalized monomers.

Catalyst Selection Rationale for this compound

The primary consideration for polymerizing this compound is the presence of the two hydroxyl groups. These groups can coordinate to the ruthenium center, potentially inhibiting monomer access or leading to catalyst decomposition.

Recommendation: For the ROMP of this compound, the Third-Generation Grubbs Catalyst (G3) is the most highly recommended initiator.

Justification:

-

High Functional Group Tolerance: G3 catalysts exhibit excellent tolerance to protic functional groups like alcohols.[1][2]

-

Fast and Quantitative Initiation: The defining feature of G3 is its rapid initiation.[3] This ensures that all catalyst molecules are converted to active propagating species almost simultaneously, minimizing the time the initiator is exposed to potential deactivating interactions with the monomer's hydroxyl groups before polymerization begins. This leads to a more controlled polymerization and narrower molecular weight distributions.[15]

-

Living Polymerization Characteristics: The fast initiation-to-propagation ratio (kᵢ > kₚ) of G3 catalysts provides the "living" characteristics essential for synthesizing polymers with predictable molecular weights (controlled by the monomer-to-catalyst ratio) and low polydispersity indices (PDI), typically below 1.1.[7][8]

While a Second-Generation Grubbs Catalyst (G2) can also be effective, it may require more careful optimization of reaction conditions (e.g., temperature, concentration) to achieve a well-controlled polymerization due to its slower initiation rate compared to G3. First-generation catalysts are generally not recommended for this monomer due to their lower activity and higher sensitivity to primary alcohols.[5][6]

Comparative Analysis of Recommended Catalysts

| Feature | First-Generation (G1) | Second-Generation (G2) | Third-Generation (G3) |

| Structure | (PCy₃)₂Cl₂Ru=CHPh | (IMes)(PCy₃)Cl₂Ru=CHPh | (IMes)(py)₂Cl₂Ru=CHPh |

| Initiation Rate | Slow | Moderate to Fast | Very Fast |

| Propagation Rate | Fast | Very Fast | Fast |

| kᵢ / kₚ Ratio | < 1 | ≈ 1 | > 1 |

| Functional Group Tolerance | Moderate | High | Very High |

| Suitability for this compound | Not Recommended | Viable with Optimization | Highly Recommended |

| Expected PDI | > 1.2 | 1.1 - 1.3 | < 1.1 |

Catalyst Selection Workflow

The following diagram illustrates the decision-making process for selecting a Grubbs catalyst for the ROMP of functionalized norbornenes.

Caption: Catalyst selection workflow for functionalized norbornenes.

Detailed Experimental Protocol

This protocol describes a general procedure for the ROMP of this compound using a Grubbs Third-Generation catalyst. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Materials:

-

This compound (monomer)

-

Grubbs Third-Generation Catalyst, [(H₂IMes)(py)₂(Cl)₂Ru=CHPh] (G3)

-

Anhydrous, degassed Dichloromethane (DCM)

-

Ethyl vinyl ether (quenching agent)

-

Methanol (for precipitation)

-

2,6-di-tert-butyl-4-methylphenol (BHT) (optional, as an antioxidant)

Procedure:

-

Monomer and Solvent Preparation:

-

Dry the this compound monomer under vacuum overnight to remove any residual water.

-

Ensure the Dichloromethane (DCM) is passed through a solvent purification system or distilled over CaH₂ and thoroughly degassed before use.[4]

-

-

Reaction Setup:

-

In a glovebox, weigh the desired amount of this compound into a clean, dry Schlenk flask equipped with a magnetic stir bar.

-

Dissolve the monomer in anhydrous, degassed DCM to achieve the desired concentration (e.g., 0.1-0.5 M).

-

In a separate vial, prepare a stock solution of the G3 catalyst in anhydrous, degassed DCM (e.g., 1-2 mg/mL). The amount of catalyst will depend on the target degree of polymerization (DP), based on the monomer-to-catalyst ratio ([M]/[I]).

-

-

Polymerization:

-

Stir the monomer solution vigorously.

-

Rapidly inject the calculated volume of the G3 catalyst stock solution into the stirring monomer solution.

-

The reaction is typically very fast. A noticeable increase in viscosity is often observed within minutes.

-

Allow the reaction to proceed for the desired time (e.g., 15-60 minutes) at room temperature to ensure full conversion.

-

-

Termination (Quenching):

-

To terminate the "living" polymerization, add a small excess (e.g., 100-fold molar excess relative to the catalyst) of ethyl vinyl ether.[16]

-

Stir the solution for an additional 20-30 minutes.

-

-

Polymer Isolation:

-

Remove the flask from the inert atmosphere.

-

Slowly pour the viscous polymer solution into a large volume of cold, stirring methanol (a non-solvent for the polymer). This will cause the polymer to precipitate as a solid.

-

A small amount of BHT can be added to the methanol to prevent oxidation of the polymer.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh cold methanol to remove any unreacted monomer and catalyst residues.

-

Dry the polymer under vacuum to a constant weight.

-

-

Characterization:

-

The resulting polymer can be characterized by standard techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure and the disappearance of monomer olefinic signals.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).

-

-

References

-

Psarros, M., et al. (2022). Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]. MDPI. Available at: [Link]

-

Sá, R. M., et al. (2001). Ring-Opening Metathesis Polymerization of Phosphazene-Functionalized Norbornenes. Macromolecules. Available at: [Link]

-

Anastasaki, A., et al. (2017). Kinetic study of living ring-opening metathesis polymerization with third-generation grubbs catalysts. Illinois Experts. Available at: [Link]

-

Schrock, R. R., et al. (2019). Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation Catalyst. Journal of the American Chemical Society. Available at: [Link]

-

Grubbs, R. H., et al. (2017). Kinetic Study of Living Ring-Opening Metathesis Polymerization with Third-Generation Grubbs Catalysts. PubMed. Available at: [Link]

-

Noik, A. J., et al. (2020). Ring-opening metathesis polymerization of (oxa)norbornenes with sulfonate, sulfone, and sulfoxide sidechains. Polymer Chemistry. Available at: [Link]

-

Takeda, K., et al. (2014). Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups. PMC. Available at: [Link]

-

Schrock, R. R., et al. (2019). Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation. NSF Public Access Repository. Available at: [Link]

-

Grubbs, R. H., et al. (2017). Kinetic Study of Living Ring-Opening Metathesis Polymerization with Third-Generation Grubbs Catalysts. ACS Publications. Available at: [Link]

-

Boydston, A. J., et al. (2019). Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers. Polymer Chemistry. Available at: [Link]

-

Weck, M., et al. (2013). Ring-opening metathesis polymerization using polyisobutylene supported Grubbs second-generation catalyst. RSC Publishing. Available at: [Link]

-

Kilbinger, A. F. M., et al. (2019). Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Grubbs catalyst. Wikipedia. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of norbornene derivatives and their polymers via ROMP of norbornene derivatives. ResearchGate. Available at: [Link]

-

The Organometallic HyperTextBook. (n.d.). Ring-Opening Metathesis Polymerization (ROMP). The Organometallic HyperTextBook. Available at: [Link]

- Unknown. (n.d.). Grubbs' Inspired Ruthenium Catalysts for Olefin Metathesis-Nobel Prize Winning Chemistry. Unknown Source.

-

ResearchGate. (n.d.). The synthesis route of ROMP epoxy-functionalized norbornene copolymer... ResearchGate. Available at: [Link]

- Boydston, A. J., et al. (2018). The influence of the norbornene anchor group in Ru- mediated ring-opening metathesis polymerization: Synthesis of linear polymer. Unknown Source.

-

Kraka, E., et al. (2020). Looking behind the scenes of Grubbs catalysis with the Unified Reaction Valley Approach. SMU. Available at: [Link]

-

Hadjichristidis, N., et al. (2017). Grubbs' and Schrock's Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications. PMC. Available at: [Link]

-

Flores-Rojas, K., et al. (2017). Theoretical characterization of first and second generation Grubbs catalysts in styrene cross-metathesis reactions: insights from conceptual DFT. Catalysis Science & Technology. Available at: [Link]

-

ResearchGate. (n.d.). Ring-opening metathesis polymerization of cis-5-norbornene-endo-2,3-dicarboxylic anhydride derivatives using the grubbs third generation catalyst. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). ROMP of Functionalized Cyclooctene and Norbornene Derivatives and their Copolymerization with Cyclooctene. ResearchGate. Available at: [Link]

-

van der Westhuizen, J. H., et al. (2011). Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs' First. PubMed Central. Available at: [Link]

-

Kilbinger, A. F. M. (2019). New tricks for catalytic and catalytic living ROMP using Grubbs-catalysts. American Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). Degradation of the First-Generation Grubbs Metathesis Catalyst with Primary Alcohols, Water, and Oxygen. Formation and Catalytic Activity of Ruthenium(II) Monocarbonyl Species. ResearchGate. Available at: [Link]

-

Mol, J. C., et al. (2002). Degradation of the First-Generation Grubbs Metathesis Catalyst with Primary Alcohols, Water, and Oxygen. Formation and Catalytic Activity of Ruthenium(II) Monocarbonyl Species. Organometallics. Available at: [Link]

-

Zhang, L., et al. (2018). Synthesis of Poly(norbornene-methylamine), a Biomimetic of Chitosan, by Ring-Opening Metathesis Polymerization (ROMP). MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Degradation of the Second‐Generation Grubbs Metathesis Catalyst with Primary Alcohols and Oxygen − Isomerization and Hydrogenation Activities of Monocarbonyl Complexes. ResearchGate. Available at: [Link]

-

Toste, F. D., et al. (2017). Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers. PMC. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

- Brookhart, M., et al. (2020).

-

Organic Chemistry Portal. (n.d.). Olefin Metathesis, Grubbs Reaction. Organic Chemistry Portal. Available at: [Link]

-

Brookhart, M., et al. (2020). Oligomerization and polymerization of 5-ethylidene-2-norbornene by cationic palladium and nickel catalysts. Polymer Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Addition polymerization of norbornene, 5-vinyl-2-norbornene and 2-methoxycarbonyl-5-norbornene with a catalyst based on a palladium(0) precursor complex. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 4. Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]·(THF)3 [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]

- 9. s3.smu.edu [s3.smu.edu]

- 10. Theoretical characterization of first and second generation Grubbs catalysts in styrene cross-metathesis reactions: insights from conceptual DFT - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. experts.illinois.edu [experts.illinois.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Kinetic Study of Living Ring-Opening Metathesis Polymerization with Third-Generation Grubbs Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. par.nsf.gov [par.nsf.gov]

- 16. pubs.acs.org [pubs.acs.org]

Living ROMP of 5-Norbornene-2,2-dimethanol for controlled molecular weight

Application Note & Protocol

Topic: Living Ring-Opening Metathesis Polymerization of 5-Norbornene-2,2-dimethanol for Controlled Molecular Weight Synthesis

Abstract

This document provides a comprehensive guide to the synthesis of poly(this compound) with predictable molecular weights and low polydispersity via living Ring-Opening Metathesis Polymerization (ROMP). We detail the mechanistic principles, provide a validated, step-by-step protocol using a Grubbs-type catalyst, and discuss critical parameters for achieving controlled polymerization. This guide is intended for researchers in polymer chemistry, materials science, and drug development who require well-defined functional polymers for advanced applications.

Introduction: The Need for Precision in Polymer Synthesis

The precise control over polymer architecture—specifically molecular weight and its distribution—is a cornerstone of modern materials science and nanomedicine.[1] Physical and mechanical properties are intrinsically linked to polymer chain length.[1] Living Ring-Opening Metathesis Polymerization (ROMP) has emerged as a powerful technique for its exceptional functional group tolerance and its ability to produce polymers with predetermined sizes and narrow molecular weight distributions (low dispersity, Đ).[2][3][4]

The monomer, this compound, is a particularly valuable building block. Its strained norbornene ring ensures a high driving force for polymerization, while the two primary hydroxyl groups offer a versatile platform for post-polymerization modification, conjugation of bioactive molecules, or imparting hydrophilicity to the final material. This protocol focuses on harnessing the "living" characteristics of ROMP to control the polymerization of this functional monomer.

A polymerization is considered "living" if chain-transfer and termination reactions are negligible compared to the rate of chain propagation.[2][5] This results in a direct, linear relationship between the final polymer's number-average molecular weight (Mₙ) and the initial monomer-to-initiator ratio ([M]/[I]).[2] This document provides the experimental framework to achieve this level of control.

Mechanistic Underpinnings & Catalyst Selection

The ROMP Catalytic Cycle

ROMP is a chain-growth polymerization mediated by a transition-metal alkylidene complex (the catalyst). The polymerization proceeds through a series of [2+2] cycloaddition and cycloreversion steps.

-

Initiation: The olefin of the norbornene monomer coordinates to the metal center of the catalyst and undergoes a [2+2] cycloaddition to form a metallacyclobutane intermediate.

-

Propagation: This intermediate undergoes a retro-[2+2] cycloaddition, opening the strained norbornene ring and reforming a new metal alkylidene at the end of the growing polymer chain. This new alkylidene then reacts with the next monomer unit, propagating the chain.

-

Living Nature: In a well-controlled system, this propagation continues until all monomer is consumed. The metal complex remains active at the chain end, allowing for the sequential addition of a different monomer to form block copolymers.[2]

Figure 1: Simplified schematic of the ROMP catalytic cycle.

Causality of Catalyst Choice: Grubbs 3rd Generation

The success of living ROMP hinges on the choice of catalyst. For norbornene derivatives bearing polar functional groups like hydroxyls, ruthenium-based Grubbs catalysts are superior.

-

Functional Group Tolerance: Second-generation (G2) and third-generation (G3) Grubbs catalysts exhibit remarkable tolerance to a wide array of functional groups, including the alcohols present on our monomer.[1][6][7] This prevents catalyst deactivation and ensures the polymerization proceeds efficiently.

-

Initiation vs. Propagation Rates: A key prerequisite for a low polydispersity index (Đ) is a fast initiation rate relative to the propagation rate (kᵢ > kₚ). The Grubbs 3rd Generation catalyst (G3), [(H₂IMes)(pyr)₂(Cl)₂Ru=CHPh], is particularly well-suited for this.[8] The dissociation of its pyridine ligands facilitates rapid initiation, ensuring that all polymer chains begin growing at approximately the same time, leading to a uniform chain length.[9][10] While G2 is also effective, G3 often provides superior control for achieving very low Đ values.[11]

Experimental Protocol

This protocol is designed for the synthesis of poly(this compound) with a target degree of polymerization (DP) of 100. The molecular weight can be precisely tuned by adjusting the monomer-to-initiator ratio.

Materials and Reagents

-

Monomer: this compound (endo/exo mixture), >98% purity. Must be dried under high vacuum for >4 hours before use.

-

Catalyst: Grubbs 3rd Generation Catalyst (G3). Store under inert atmosphere and handle in a glovebox.

-

Solvent: Anhydrous Dichloromethane (DCM), packaged under inert gas or passed through a solvent purification system.

-

Terminating Agent: Ethyl vinyl ether.

-

Precipitation Solvent: Methanol, ACS grade or higher.

-

Inert Gas: High-purity Argon or Nitrogen.

Equipment

-

Schlenk line or glovebox for inert atmosphere manipulation.

-

Flame-dried glassware: Schlenk flask, syringes, cannulas.

-

Magnetic stirrer and stir bars.

-

Digital balance.

-

Vacuum pump.

Step-by-Step Polymerization Workflow

Figure 2: Experimental workflow for living ROMP.

Protocol for Target DP = 100:

-

Reaction Setup: Under an argon atmosphere, add this compound (1.56 g, 10.0 mmol, 100 eq.) to a 100 mL Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous DCM (40 mL) via an argon-purged syringe or cannula to dissolve the monomer. The target monomer concentration is ~0.25 M.

-

Catalyst Preparation: In a glovebox, prepare a stock solution of the G3 catalyst by dissolving 8.7 mg (0.01 mmol, 1 eq.) in 1 mL of anhydrous DCM.

-

Initiation: Vigorously stir the monomer solution. Using a gas-tight syringe, rapidly inject the 1 mL of G3 catalyst solution into the flask. An immediate color change is typically observed.

-

Propagation: Allow the reaction to stir at room temperature. The solution will become noticeably more viscous as the polymer forms. A reaction time of 1 hour is generally sufficient for high conversion.

-

Termination: Uncap the flask and add ethyl vinyl ether (~1 mL, large excess) to the viscous solution and stir for 20 minutes. This deactivates the ruthenium catalyst.[2]

-

Isolation & Purification: Slowly pour the polymer solution into a beaker containing 400 mL of cold, rapidly stirring methanol. A white, fibrous polymer will precipitate immediately.

-

Drying: Collect the polymer by vacuum filtration, wash with an additional 50 mL of methanol, and dry under high vacuum overnight to a constant weight.

Data Analysis and Validation

The success of a living polymerization is validated by confirming the predictable relationship between the monomer-to-initiator ratio and the resulting molecular weight, alongside a narrow molecular weight distribution.

Controlling Molecular Weight

The theoretical number-average molecular weight (Mₙ) can be calculated as:

Mₙ (theoretical) = ([Monomer]/[Initiator]) × (M.W. of Monomer) + (M.W. of initiator fragment)

The following table presents expected results for a series of polymerizations targeting different molecular weights.

| Target DP ([M]/[I]) | Monomer Mass (g) for 10 mL DCM | Catalyst (G3) Mass (mg) | Theoretical Mₙ (kDa) | Expected Mₙ (GPC, kDa) | Expected Đ (PDI) |

| 50 | 0.39 | 4.35 | 7.8 | 7.5 - 8.5 | < 1.10 |

| 100 | 0.78 | 4.35 | 15.6 | 15.0 - 16.5 | < 1.10 |

| 200 | 1.56 | 4.35 | 31.2 | 30.0 - 33.0 | < 1.15 |

| 400 | 3.12 | 4.35 | 62.4 | 59.0 - 66.0 | < 1.20 |

Essential Characterization Techniques

-

Gel Permeation Chromatography (GPC/SEC): This is the primary technique for determining Mₙ, Mₙ, and the polydispersity index (Đ = Mₙ/Mₙ).[12][13] For a living polymerization, a plot of experimental Mₙ versus the [M]/[I] ratio should yield a straight line, and the Đ values should be low (typically < 1.2).[14][15]

-

¹H NMR Spectroscopy: NMR is used to confirm the polymer structure and assess monomer conversion.[10] The disappearance of the monomer's olefinic protons (typically ~6.0-6.2 ppm) and the appearance of the polymer backbone's broad vinylic proton signals (~5.4-5.8 ppm) confirms polymerization.[16]

Trustworthiness: A Self-Validating System

The integrity of this protocol relies on meticulous experimental technique. The "living" nature of the polymerization is highly sensitive to impurities.

-

Why an Inert Atmosphere? The ruthenium alkylidene is sensitive to oxygen, which can cause oxidative decomposition and terminate growing chains, leading to a loss of molecular weight control and a broadening of the dispersity.[5]

-

Why Anhydrous Conditions? Water and other protic impurities can react with the catalyst, leading to premature termination. The hydroxyl groups on the this compound monomer itself make the rigorous exclusion of external water from the solvent and atmosphere critically important.

-

Troubleshooting:

-

Broad Đ (>1.3): This often points to slow initiation relative to propagation or the presence of impurities. Ensure rapid injection of the catalyst and rigorously dried reagents and solvent.

-

Mₙ Lower than Target: This suggests premature chain termination due to impurities or incomplete monomer conversion. Verify the purity of the monomer and solvent and ensure the reaction runs long enough for full conversion.

-

Conclusion

The protocol described herein provides a robust and reliable method for the living ring-opening metathesis polymerization of this compound. By carefully controlling stoichiometry and maintaining rigorous anhydrous and anaerobic conditions, it is possible to synthesize well-defined polymers with predictable molecular weights and narrow polydispersities. The resulting functional polyol is an excellent scaffold for applications in advanced materials, biomedical engineering, and drug delivery systems.

References

- Bielawski, C.W., & Grubbs, R.H. (2007). Living ring-opening metathesis polymerization. Progress in Polymer Science, 32(1), 1–29.

-

Yasir, M., Liu, P., Tennie, I. K., et al. (2019). Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts. Nature Chemistry, 11(5), 488–494. Available at: [Link]

-

Filus, M., et al. (2019). Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts. FOLIA. Available at: [Link]

-

Le, P., et al. (2022). Practical Route for Catalytic Ring-Opening Metathesis Polymerization. JACS Au, 2(12), 2751-2758. Available at: [Link]

-

Fandos, R., et al. (2020). Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]. Molecules, 25(15), 3354. Available at: [Link]

-

Schneiderman, D.K., et al. (2022). User Guide to Ring-Opening Metathesis Polymerization of endo-Norbornene Monomers with Chelated Initiators. Macromolecules, 55(15), 6483–6493. Available at: [Link]

-